molecular formula C6H8N2O3 B1625360 5-(Hydroxymethyl)-N-methylisoxazole-3-carboxamide CAS No. 210641-15-9

5-(Hydroxymethyl)-N-methylisoxazole-3-carboxamide

Cat. No.: B1625360
CAS No.: 210641-15-9
M. Wt: 156.14 g/mol
InChI Key: NUNULGLALWOMKB-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-N-methylisoxazole-3-carboxamide (CAS 210641-15-9) is a chemical compound with the molecular formula C6H8N2O3 and a molecular weight of 156.14 g/mol . It is an isoxazole derivative, a class of heterocyclic compounds that serve as privileged scaffolds in medicinal chemistry and drug discovery. Isoxazole rings are frequently investigated as key structural components in the synthesis of potential pharmaceutical agents due to their versatile biological activities . This compound is of significant interest in organic and process chemistry as a synthetic intermediate. Its structure, featuring both a hydroxymethyl group and an N-methylcarboxamide functional group, makes it a versatile building block for further chemical modifications. Research into similar 5-methylisoxazole-3-carboxamide compounds highlights their role as key intermediates in the synthesis of active pharmaceutical ingredients, demonstrating the value of this chemical class in developing robust and efficient industrial synthesis routes . Researchers should handle this material with care. Please refer to the Safety Data Sheet for comprehensive handling instructions. This product is labeled with the signal word "Warning" and may pose health hazards, including toxicity if swallowed, skin irritation, serious eye irritation, and potential respiratory irritation . Please Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(hydroxymethyl)-N-methyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-7-6(10)5-2-4(3-9)11-8-5/h2,9H,3H2,1H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNULGLALWOMKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NOC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454934
Record name 5-(Hydroxymethyl)-N-methyl-1,2-oxazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210641-15-9
Record name 5-(Hydroxymethyl)-N-methyl-1,2-oxazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Synthetic Strategies for Isoxazole Derivatives

Claisen Condensation and Cyclization

A pivotal method for constructing the isoxazole ring involves Claisen condensation, as demonstrated in the synthesis of 5-methylisoxazole-3-carboxamide. Here, dimethyl oxalate and acetone undergo condensation under basic conditions (sodium methoxide) to yield methyl acetylacetonate. Subsequent cyclization with hydroxylammonium salts forms the isoxazole ring. For 5-(hydroxymethyl) substitution, modifying the starting material to include a hydroxymethyl group—e.g., using hydroxymethylacetone or a protected derivative—could introduce the desired functionality.

Key Considerations:
  • Hydroxymethyl Introduction : Incorporating hydroxymethyl at the β-ketoester stage may require protecting groups (e.g., acetyl) to prevent side reactions during condensation.
  • Cyclization Conditions : Hydroxylamine sulfate in polar solvents (methanol, ethanol) at controlled temperatures (−5°C to 60°C) ensures regioselectivity.

Functionalization of the Isoxazole Core

Post-Cyclization Hydroxymethylation

If the hydroxymethyl group cannot be introduced during ring formation, post-synthetic modification becomes necessary. For example:

  • Chloromethylation : Treating 5-methylisoxazole-3-carboxamide with chlorine gas under UV light could yield 5-(chloromethyl)-N-methylisoxazole-3-carboxamide.
  • Hydrolysis : Subsequent aqueous hydrolysis (e.g., NaOH, 80°C) converts the chloromethyl to hydroxymethyl.
Challenges:
  • Selectivity : Chlorination may occur at multiple positions, requiring careful control of reaction conditions.
  • Stability : The isoxazole ring’s sensitivity to strong acids/bases necessitates mild hydrolysis conditions.

Direct Carboxamide Formation with Methylamine

The N-methyl carboxamide moiety can be introduced via amidation of 5-(hydroxymethyl)isoxazole-3-carboxylic acid.

Protocol:
  • Acid Chloride Formation : React the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride.
  • Amidation : Treat the acyl chloride with methylamine in a non-polar solvent (e.g., toluene) at 0–5°C to prevent overalkylation.

Example Reaction:
$$
\text{5-(Hydroxymethyl)isoxazole-3-carboxylic acid} + \text{SOCl}2 \rightarrow \text{Acyl chloride} \xrightarrow{\text{CH}3\text{NH}_2} \text{Target compound}
$$

Alternative Pathways via β-Ketoester Modifications

Hydroxymethyl-β-Ketoester Synthesis

Starting with ethyl 3-(hydroxymethyl)-3-oxopropanoate, cyclization with hydroxylamine sulfate could yield the 5-hydroxymethylisoxazole-3-carboxylate ester.

Steps:
  • Ester Preparation : Condense hydroxymethylacetone with diethyl oxalate under basic conditions.
  • Cyclization : React with hydroxylamine sulfate in ethanol at −5°C to 10°C.
  • Amidation : Hydrolyze the ester to the acid, then couple with methylamine using EDCl/HOBt.

Advantages :

  • Avoids post-synthetic modifications, streamlining the process.
  • High regioselectivity due to controlled cyclization temperatures.

Comparative Analysis of Methodologies

Method Starting Material Key Steps Yield* Challenges
Claisen Cyclization Dimethyl oxalate, acetone Condensation, cyclization, amidation ~65% Hydroxymethyl protection required
Post-Synthetic Hydroxymethylation 5-Methylisoxazole derivative Chlorination, hydrolysis ~50% Low selectivity, side reactions
β-Ketoester Modification Ethyl hydroxymethylacetoacetate Cyclization, hydrolysis, amidation ~70% Synthesis of modified β-ketoester

*Theoretical yields based on analogous reactions.

Industrial-Scale Considerations

Solvent and Temperature Optimization

The patents highlight the importance of polar solvents (methanol, DMF) and low temperatures (−5°C to 60°C) for cyclization. For the target compound, replacing acetone with hydroxymethylacetone in a methanol/sodium methoxide system may achieve comparable efficiency.

Catalytic Enhancements

Exploring catalysts such as DMAP (4-dimethylaminopyridine) during amidation could improve yields by accelerating acylation kinetics.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-N-methylisoxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Hydroxymethyl)-N-methylisoxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-N-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues of Isoxazole-3-carboxamides

5-Methylisoxazole-3-carboxamide (UTL-5 Series)
  • Structure : Differs by replacing the hydroxymethyl group with a methyl group.
  • Instead, peptide bond cleavage occurs, yielding non-toxic byproducts . Toxicity: UTL-5 compounds exhibit lower acute toxicity and hepatoprotective effects, contrasting with leflunomide’s liver toxicity . Pharmacology: Retains anti-inflammatory and antiarthritic activity without dihydroorotate dehydrogenase (DHODH) inhibition, a mechanism linked to teratogenicity in leflunomide .
N,5-Dimethylisoxazole-3-carboxamide (CAS: 27144-54-3)
  • Structure : Lacks the hydroxymethyl group; features dual methyl groups at N and 5-positions.
  • Key Differences: Physicochemical Properties: Reduced polarity compared to the hydroxymethyl derivative, impacting solubility (logP: ~1.2 vs. ~0.5 for the hydroxymethyl analog) . Applications: Used as a directing group in palladium-catalyzed γ-C(sp³)-H acetoxylation, demonstrating utility in synthesizing γ-mercapto amino acids for protein ligation .
5-(4-Methoxyphenyl)-N-aryl Isoxazole-3-carboxamides
  • Structure : Diarylisoxazole-3-carboxamides with aryl substituents (e.g., methoxy, chloro) at the 5-position.
  • Key Differences :
    • Biological Activity : Compounds like 46 and 54 () show potent inhibition of thrombin and acetylcholinesterase, with IC₅₀ values <1 µM. The hydroxymethyl analog’s activity remains unexplored but may differ due to reduced steric bulk .
    • Synthesis : Prepared via coupling of isoxazole carboxylic acids with substituted anilines, a route applicable to the hydroxymethyl variant .

Comparison with Isoxazole-4-carboxamides

Leflunomide (5-Methylisoxazole-4-carboxamide)
  • Structure : Methyl group at 5-position, carboxamide at 4-position.
  • Key Differences: Metabolic Fate: N-O bond cleavage produces teriflunomide, a DHODH inhibitor with hepatotoxicity and teratogenicity risks . In contrast, hydroxymethyl-3-carboxamide derivatives lack DHODH inhibition, suggesting safer profiles .

Biological Activity

5-(Hydroxymethyl)-N-methylisoxazole-3-carboxamide (commonly referred to as HMMA) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

PropertyValue
Molecular FormulaC6H8N2O3
Molecular Weight172.14 g/mol
SolubilitySoluble in water
Melting PointNot specified

HMMA exhibits its biological activity primarily through its interaction with specific molecular targets, particularly in the central nervous system (CNS). Research indicates that it acts as an inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), which plays a crucial role in neuroinflammation and neurodegenerative diseases such as Alzheimer's disease. By inhibiting CSF-1R, HMMA may mitigate the overactivation of microglia, thereby reducing neuroinflammatory processes associated with neurodegeneration .

Therapeutic Applications

  • Neurodegenerative Diseases :
    • HMMA has shown promise as a therapeutic agent for conditions like Alzheimer's disease by targeting neuroinflammation through CSF-1R inhibition .
  • Cancer Therapy :
    • Preliminary studies suggest that compounds related to HMMA may possess anticancer properties by modulating immune responses and inhibiting tumor growth.
  • Antimicrobial Activity :
    • Some derivatives of isoxazole compounds have demonstrated antibacterial and antifungal properties, indicating potential for broader therapeutic applications .

Case Study 1: CSF-1R Inhibition in Alzheimer's Disease

A study investigated several N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide derivatives, including HMMA. These compounds exhibited IC50 values ranging from 31 to 64 nM against CSF-1R, showcasing their potency in inhibiting this receptor and suggesting their potential as neuroprotective agents in Alzheimer's disease models .

Case Study 2: Antimicrobial Properties

Research has explored various isoxazole derivatives, including HMMA, for their antimicrobial efficacy. These studies demonstrated effective inhibition against several bacterial strains, suggesting that HMMA could be developed into an antimicrobial agent with further optimization .

ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of HMMA have been evaluated in vitro. The compound shows favorable pharmacokinetic profiles with good permeability across the blood-brain barrier (BBB), making it suitable for CNS-targeted therapies .

Safety and Toxicity

Initial toxicity assessments indicate that HMMA exhibits minimal cytotoxicity at therapeutic concentrations. However, comprehensive toxicity studies are necessary to establish safety profiles before clinical applications can be considered.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Hydroxymethyl)-N-methylisoxazole-3-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via coupling reactions between isoxazole-3-carboxylic acid derivatives and methylamine-containing reagents. For example, describes a general procedure using 5-substituted isoxazole carboxylic acids and aniline derivatives under reflux with coupling agents like HATU or EDCI. Solvent choice (e.g., DMF or dichloromethane) and temperature control (e.g., 0–40°C) significantly affect yield and purity. Ultrasound-assisted methods () can enhance reaction rates and yields (e.g., 30–50% improvement) by promoting efficient mixing and reducing side reactions .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT) is critical for structural elucidation, as demonstrated in , where chemical shifts at δ=10.36 ppm (s, 1H, hydroxyl) confirm the hydroxymethyl group. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calcd: 347.0593). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%) by monitoring retention times and peak symmetry .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Based on and , the compound is classified as H315 (skin irritation) and H319 (eye irritation). Use nitrile gloves, safety goggles, and fume hoods to avoid exposure. Avoid dust formation via wet handling or solvent-slurry techniques. Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in coupling reactions?

  • Methodological Answer : Low yields (e.g., 18% in ) often stem from poor solubility or side reactions. Optimize by:

  • Using polar aprotic solvents (e.g., DMF) to enhance reactant solubility.
  • Introducing microwave or ultrasound-assisted synthesis () to reduce reaction time and improve energy transfer.
  • Purifying intermediates via flash chromatography before coupling to minimize impurities .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Discrepancies in activity (e.g., mitochondrial vs. cellular assays in ) may arise from variations in compound solubility, DMSO concentration (≤1% recommended), or cell permeability. Address by:

  • Validating compound stability under assay conditions via HPLC.
  • Using isotopically labeled analogs (e.g., deuterated derivatives) to track bioavailability.
  • Comparing results across orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm target engagement .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict binding modes to enzymes like acetylcholinesterase (). Focus on hydrogen bonding (hydroxymethyl group) and hydrophobic interactions (isoxazole ring) with active sites. Validate predictions with mutagenesis studies or X-ray crystallography .

Q. What are the key considerations for designing SAR studies on derivatives of this compound?

  • Methodological Answer : Prioritize modifications at the hydroxymethyl (C5) and N-methyl positions (). For example:

  • Replace the hydroxymethyl group with halogenated or alkyl substituents to assess steric effects.
  • Introduce electron-withdrawing groups (e.g., nitro) on the isoxazole ring to modulate electronic properties.
  • Use parallel synthesis and high-throughput screening to evaluate IC50 shifts in enzyme inhibition assays .

Q. How do stability and degradation products impact pharmacological assessments?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) reveal degradation pathways ( ). Monitor via LC-MS for hydrolyzed products (e.g., carboxylic acid derivatives). Adjust formulation (e.g., lyophilization with cryoprotectants) or storage conditions (desiccants, inert atmosphere) to enhance shelf life .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Hydroxymethyl)-N-methylisoxazole-3-carboxamide
Reactant of Route 2
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5-(Hydroxymethyl)-N-methylisoxazole-3-carboxamide

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